molecular formula C8H12ClNS B8140021 (2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride

(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride

Cat. No.: B8140021
M. Wt: 189.71 g/mol
InChI Key: HOKPCOXNYVGFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride is a chemical compound with the molecular formula C8H11NS·HCl and a molecular weight of 189.7 g/mol. It is a building block used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride typically involves the cyclopropanation of thiophene derivatives followed by amination and subsequent hydrochloride salt formation. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the cyclopropyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: Used in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of (2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use, such as in biological studies or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-(4-thiophen-2-ylphenyl)methanamine: A phenylmethylamine derivative with similar structural features.

    Cyclopropyl (2-methoxyphenyl)methanamine hydrochloride: Another cyclopropyl derivative with a methoxyphenyl group.

Uniqueness

(2-(Thiophen-2-yl)cyclopropyl)methanamine Hydrochloride is unique due to its specific combination of a thiophene ring and a cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

(2-thiophen-2-ylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-5-6-4-7(6)8-2-1-3-10-8;/h1-3,6-7H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKPCOXNYVGFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.